molecular formula C17H19ClN2O4 B2917773 N'-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide CAS No. 1795442-10-2

N'-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide

Cat. No.: B2917773
CAS No.: 1795442-10-2
M. Wt: 350.8
InChI Key: IUSLHWHWCOCMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is a complex organic compound that features a combination of aromatic, furan, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of 3-chloro-2-methylphenylamine, which is then reacted with 2-(furan-2-yl)methyl-2-hydroxypropylamine under controlled conditions to form the desired ethanediamide compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include furanones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c1-11-13(18)6-3-7-14(11)20-16(22)15(21)19-10-17(2,23)9-12-5-4-8-24-12/h3-8,23H,9-10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSLHWHWCOCMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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